molecular formula C16H19ClN2O2 B13872354 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride

Cat. No.: B13872354
M. Wt: 306.79 g/mol
InChI Key: YAKKCMVVPCWYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride typically involves the reaction of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through crystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Thionyl Chloride: Used for the conversion of carboxylic acids to acyl chlorides.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: Utilized as a building block in the synthesis of more complex organic molecules for research purposes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid
  • 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxamide
  • 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-thioester

Uniqueness

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry, enabling the creation of diverse derivatives with potential biological activities.

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride

InChI

InChI=1S/C16H19ClN2O2/c1-11(2)8-15-14(16(17)20)10-19(18-15)9-12-4-6-13(21-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3

InChI Key

YAKKCMVVPCWYRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C=C1C(=O)Cl)CC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.